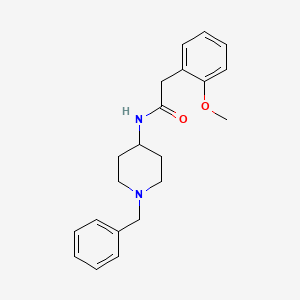![molecular formula C24H31F3N2O4 B5063725 1-(2-adamantyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B5063725.png)
1-(2-adamantyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that includes an adamantyl group, a trifluoromethyl group, and a piperazine ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, there are general methods for synthesizing similar structures. For instance, trifluoromethyl ketones can be synthesized through the trifluoromethylation of carboxylic acids . Adamantyl groups can be introduced through reactions with adamantylzinc bromides .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the adamantyl group (a three-dimensional, diamond-like structure), the trifluoromethyl group (a carbon atom bonded to three fluorine atoms), and the piperazine ring (a six-membered ring with two nitrogen atoms) .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For example, the trifluoromethyl group is often involved in nucleophilic substitution reactions . The adamantyl group, due to its stability, is less reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Trifluoromethyl groups are known for their high electronegativity and hydrophobicity . Adamantyl groups are known for their stability and rigidity .Propiedades
IUPAC Name |
1-(2-adamantyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29F3N2.C2H2O4/c23-22(24,25)20-4-2-1-3-17(20)14-26-5-7-27(8-6-26)21-18-10-15-9-16(12-18)13-19(21)11-15;3-1(4)2(5)6/h1-4,15-16,18-19,21H,5-14H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTWFKJZTMTLTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C3C4CC5CC(C4)CC3C5.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5063654.png)
![ethyl 4-[(N-{2-[(4-methoxybenzoyl)amino]benzoyl}valyl)amino]benzoate](/img/structure/B5063664.png)
![5-ethyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5063675.png)
![11-methyl-4-(3-methylbenzyl)-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5063678.png)
![N-(2-furylmethyl)-N-2-propyn-1-yl-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5063685.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,3-diphenylacrylamide](/img/structure/B5063691.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5063692.png)
![2-({[2-(2-biphenylyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-5-bromobenzoic acid](/img/structure/B5063698.png)
![N-[4-(aminosulfonyl)benzyl]isonicotinamide](/img/structure/B5063706.png)
![5-{3-chloro-4-[3-(2,3-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5063720.png)
![N-1,3-benzodioxol-5-yl-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B5063721.png)
![4-bromo-2-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5063743.png)

![5-[(3,4-dimethylphenoxy)methyl]-N-[3-(methylthio)benzyl]-3-isoxazolecarboxamide](/img/structure/B5063748.png)